molecular formula C10H11Cl2N B1498771 (2S)-2-(2,5-Dichlorophenyl)pyrrolidine

(2S)-2-(2,5-Dichlorophenyl)pyrrolidine

Cat. No.: B1498771
M. Wt: 216.1 g/mol
InChI Key: QPWHFAUOXMVIQL-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(2,5-Dichlorophenyl)pyrrolidine is a chiral pyrrolidine derivative offered as a high-purity chemical building block for medicinal chemistry and pharmacological research. The pyrrolidine ring is a privileged scaffold in drug discovery, featured in numerous FDA-approved pharmaceuticals and bioactive molecules due to its saturated, three-dimensional structure, which allows for efficient exploration of pharmacophore space and contributes favorably to a compound's stereochemistry and physicochemical properties . This specific compound possesses a stereocenter in the (S)-configuration, a critical feature for designing selective ligands that interact with enantioselective biological targets like enzymes and G-protein coupled receptors (GPCRs) . The 2,5-dichlorophenyl substituent suggests potential for significant biological activity, as chlorinated aromatic groups are common in compounds targeting the central nervous system and exhibiting antimicrobial properties . Researchers can utilize this chiral pyrrolidine as a versatile precursor or intermediate in the synthesis of more complex molecules. Its structure aligns with research focused on developing ligands for GPCRs, kinase inhibitors, and agents with potential neurological activity . The compound is provided for research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle all chemicals appropriately and in accordance with all applicable local and international regulations.

Properties

Molecular Formula

C10H11Cl2N

Molecular Weight

216.1 g/mol

IUPAC Name

(2S)-2-(2,5-dichlorophenyl)pyrrolidine

InChI

InChI=1S/C10H11Cl2N/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2/t10-/m0/s1

InChI Key

QPWHFAUOXMVIQL-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H](NC1)C2=C(C=CC(=C2)Cl)Cl

Canonical SMILES

C1CC(NC1)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following subsections compare (2S)-2-(2,5-Dichlorophenyl)pyrrolidine with structurally related compounds, focusing on substituent variations, stereochemistry, and ring modifications.

Enantiomeric Pair: (R)-2-(2,5-Dichlorophenyl)pyrrolidine

The R-enantiomer (CAS 823188-58-5) shares identical molecular formula (C₁₀H₁₁Cl₂N) and substituents but differs in stereochemistry. Structural similarity algorithms assign a 1.00 similarity score, indicating identical connectivity but opposing configurations. Enantiomers may exhibit divergent pharmacokinetic profiles or receptor-binding efficiencies due to chiral recognition in biological systems .

Positional Isomers: 2,3-Dichlorophenyl Derivatives

(R)-2-(2,3-Dichlorophenyl)pyrrolidine hydrochloride (CAS 2241594-54-5) replaces the 2,5-dichloro substitution with 2,3-dichloro. Such changes could impact solubility or metabolic stability .

Halogen-Substituted Analogs: Fluorinated Derivatives

(S)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride (CAS 1443624-23-4) substitutes chlorine with fluorine at the 2,5-positions. Fluorine’s higher electronegativity and smaller atomic radius may enhance metabolic stability and reduce lipophilicity compared to chlorine. Structural similarity scores (0.98) reflect minor deviations in physicochemical properties .

Substituent Type: Methyl vs. Chlorine

(S)-2-(3,5-Dimethyl-phenyl)pyrrolidine replaces chlorine atoms with methyl groups. This derivative highlights the role of substituent polarity in drug design .

Ring Size: Piperidine Derivatives

2-(2-Fluorophenyl)piperidine hydrochloride (CAS 1185010-62-1) expands the pyrrolidine ring to a six-membered piperidine. Larger rings introduce conformational flexibility, which may reduce target selectivity. The lower similarity score (0.96) underscores significant structural divergence .

Data Table: Key Structural and Similarity Metrics

Compound Name CAS Number Substituents Ring Type Similarity Score
This compound 383127-70-6 2,5-dichlorophenyl Pyrrolidine Reference
(R)-2-(2,5-Dichlorophenyl)pyrrolidine 823188-58-5 2,5-dichlorophenyl Pyrrolidine 1.00
(R)-2-(2,3-Dichlorophenyl)pyrrolidine HCl 2241594-54-5 2,3-dichlorophenyl Pyrrolidine N/A
(S)-2-(2,5-Difluorophenyl)pyrrolidine HCl 1443624-23-4 2,5-difluorophenyl Pyrrolidine 0.98
2-(2-Fluorophenyl)piperidine HCl 1185010-62-1 2-fluorophenyl Piperidine 0.96

Notes and Considerations

Toxicological Data Gaps: Limited toxicological studies exist for many analogs, necessitating caution in handling and further research .

Stereochemical Impact : Enantiomeric purity is crucial for pharmacological applications, as R/S configurations may yield opposing effects.

Synthetic Challenges : Halogenated derivatives require precise regioselective synthesis to avoid positional isomer contamination.

Preparation Methods

Palladium-Catalyzed Cross-Coupling and Cyclization

One established method involves the construction of the pyrrolidine ring via palladium-catalyzed cross-coupling reactions followed by cyclization steps. For example, a general procedure includes:

  • Starting from substituted pyridin-2-amine and pyridine-2-carbaldehyde derivatives.
  • Condensation in methanol with p-toluenesulfonic acid (TosOH) and an isocyanide reagent at 70 °C for 12 hours.
  • Workup involves extraction, drying, and purification by silica gel chromatography.
  • Subsequent palladium-catalyzed coupling with aryl halides (e.g., 1-bromo-3-fluorobenzene) using Pd2(dba)3, XantPhos ligand, and tert-butoxide base in toluene at 110 °C under nitrogen atmosphere.
  • Final purification by preparative HPLC yields the target compound with high purity.

This method provides access to aryl-substituted pyrrolidines with controlled stereochemistry through careful choice of catalysts and reaction conditions.

Asymmetric Synthesis Strategies

Starting from Amino Acids

A notable asymmetric synthesis route begins with chiral amino acids (e.g., pyroglutamic acid), which are transformed into key intermediates such as thiolactams and hemiaminals. Key steps include:

  • Functional group manipulations to introduce the pyrrolidine skeleton.
  • S-alkylation with triflate reagents.
  • Palladium-catalyzed hydrogenolysis and decarboxylation to yield cis-pyrrolidine intermediates.
  • Further elaboration to enantiopure cis-2,5-dialkylpyrrolidines.

Miscellaneous and Novel Methods

Diastereoselective Mannich Reaction and Iodocyclization

A conceptually distinct route involves:

  • Mannich reaction of methyl acetate enolate with chiral sulfinimines.
  • Oxidation and reduction steps to yield aldehydes and olefin mixtures.
  • Diastereoselective iodocyclization under iodine and base conditions to form pyrrolidine rings stereoselectively.
  • Removal of iodide and sulfonamide protecting groups yields trans-2,5-substituted pyrrolidines.

This method is effective for synthesizing complex natural product analogs such as alkaloids found in poison frogs and fire ant venom.

Data Table Summarizing Key Preparation Methods

Method Type Starting Material(s) Key Reagents/Catalysts Conditions Stereochemical Outcome Yield Range Reference
Pd-Catalyzed Cross-Coupling Substituted pyridin-2-amine & aryl halides Pd2(dba)3, XantPhos, t-BuONa, TosOH 70–110 °C, 12 h, inert atmosphere Controlled stereochemistry 50–75%
Amino Acid-Derived Asymmetric Synthesis Pyroglutamic acid Triflate, Pd/C, ammonium formate Multi-step, hydrogenolysis cis-2,5-dialkylpyrrolidines Multi-step yields
Phenylglycinol-Based Synthesis (R)-Phenylglycinol Formaldehyde, KCN, Grignard reagents, Li/NH3 Various, stereoselective additions trans-2,5-disubstituted pyrrolidines High stereocontrol
Carbohydrate-Derived Synthesis d-Mannitol derivatives Benzylamine, tosylation agents, azides Multi-step, nucleophilic substitutions cis- and trans-pyrrolidines Moderate to good
Mannich Reaction & Iodocyclization Methyl acetate enolate & sulfinimine Iodine, base, DIBAL-H Room temp to mild heating trans-2,5-substituted pyrrolidines Good yields

Additional Notes on Reaction Workup and Purification

  • Extraction solvents typically include ethyl acetate and dichloromethane.
  • Drying agents such as anhydrous sodium sulfate are standard.
  • Purification is commonly achieved by silica gel chromatography or preparative HPLC.
  • Reaction pH adjustments and brine washes are used to optimize product isolation.
  • Temperature control is critical, ranging from -78 °C for sensitive steps to 110 °C for catalytic couplings.

Q & A

Q. How can enantioselective synthesis be scaled without compromising chiral purity?

  • Methodological Answer : Optimize catalytic asymmetric hydrogenation (e.g., using Ru-BINAP complexes) for high enantiomeric excess (ee). Monitor reaction progress via inline FTIR or Raman spectroscopy. Implement continuous flow chemistry to enhance reproducibility and reduce racemization .

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